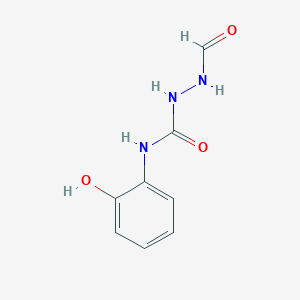

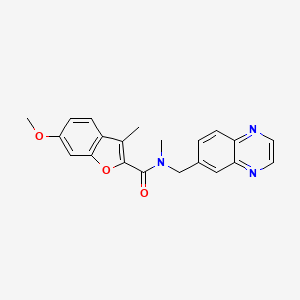

![molecular formula C15H11BrN4O3 B5534028 5-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5534028.png)

5-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of nicotinohydrazide with different aldehydes or ketones under reflux conditions, producing a variety of hydrazone derivatives with high yields. For instance, compounds similar to our target have been synthesized through reactions monitored by FT-IR, UV-visible spectroscopy, and supported by DFT calculations, indicating a preference for certain isomeric forms based on steric and electronic considerations (Hussam et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using spectroscopic methods and single-crystal X-ray diffraction. The molecular conformation tends to favor the E configuration around the azomethine group, leading to distinct molecular geometries and intermolecular interactions that influence the compound's physical and chemical properties. For example, Zhu et al. (2020) detailed the crystal structures of related nicotinohydrazide compounds, revealing hydrogen bonding patterns that contribute to their stability (Zhu et al., 2020).

Chemical Reactions and Properties

These compounds often exhibit interesting chemical behavior, including their ability to form complexes with metals, which can be exploited for catalysis or material applications. The reactivity can be influenced by the substituents on the phenyl ring, as well as the nature of the hydrazide moiety. Research on similar structures has demonstrated their potential as ligands in the formation of metal-organic frameworks (MOFs), which possess unique porous structures useful for gas adsorption and separation technologies (Zhu et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystallinity, are closely related to their molecular structure. Intramolecular and intermolecular hydrogen bonding, as well as π-π interactions, play significant roles in determining these properties. The presence of halogen atoms like bromine can also influence the density and volatility of these compounds. Single-crystal X-ray diffraction studies provide insights into the solid-state structure, highlighting the non-planar nature of these molecules and their assembly into complex crystal lattices (Zhu & Qiu, 2011).

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles and electrophiles, are influenced by the electronic nature of the substituents attached to the phenyl ring and the hydrazide group. The bromo and nitro groups present in these compounds can activate the ring towards further substitution reactions. Additionally, their ability to form stable complexes with metals suggests potential applications in coordination chemistry and catalysis (Gueye et al., 2021).

Propiedades

IUPAC Name |

5-bromo-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4O3/c16-13-8-12(9-17-10-13)15(21)19-18-7-1-2-11-3-5-14(6-4-11)20(22)23/h1-10H,(H,19,21)/b2-1+,18-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIHEWPDLRCBJY-RFFZPADBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=NNC(=O)C2=CC(=CN=C2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=N/NC(=O)C2=CC(=CN=C2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

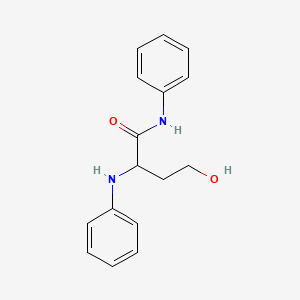

![2'-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5533952.png)

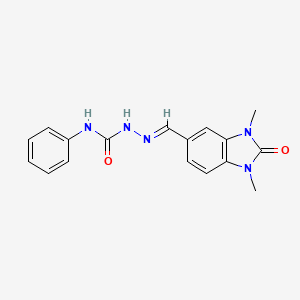

![2-{1-[(1-ethyl-2-pyrrolidinyl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5534009.png)

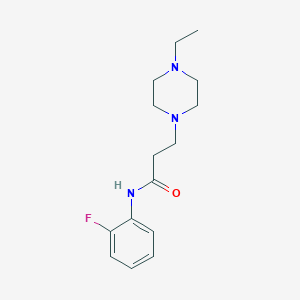

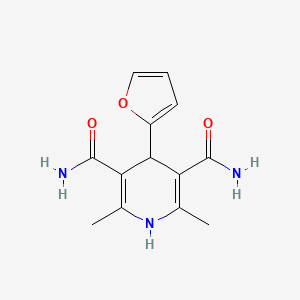

![3-(1-methyl-1H-imidazol-2-yl)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine](/img/structure/B5534015.png)

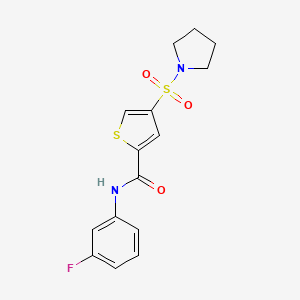

![1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5534025.png)

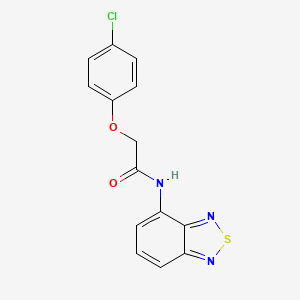

![8-fluoro-N-[(5-methyl-3-isoxazolyl)methyl]-2-quinolinecarboxamide](/img/structure/B5534040.png)

![1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5534054.png)